3,5-Dichlorosalicylaldehyde

Description

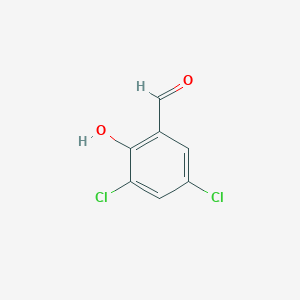

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABVMBDCVAJXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059011 | |

| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-60-8 | |

| Record name | 3,5-Dichlorosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dichlorosalicylaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K38C4J9W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solubility Profile of 3,5-Dichlorosalicylaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorosalicylaldehyde in various organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and other scientific endeavors where this compound is utilized. This document details available solubility data, outlines a robust experimental protocol for its determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical physical property that influences its handling, reactivity, and application in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents. It is important to note that the temperature at which these solubilities were determined is not specified in the available literature, which is a significant limitation.

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) |

| Ethanol | Polar Protic | 46.07 | 78.4 | 5% (w/v) or 50 mg/mL[1][2] | Not Specified |

| Chloroform | Nonpolar | 119.38 | 61.2 | 50 mg/mL[1] | Not Specified |

| Acetone | Polar Aprotic | 58.08 | 56 | Moderately Soluble[3] | Not Specified |

| Methanol | Polar Protic | 32.04 | 64.7 | Almost Transparent[4][5] | Not Specified |

| Water | Polar Protic | 18.02 | 100 | Insoluble[4][5][6][7] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | Soluble (Qualitative) | Not Specified |

| Toluene | Nonpolar | 92.14 | 110.6 | Not Specified | Not Specified |

Experimental Protocol: Determination of Solubility via the Shake-Flask Gravimetric Method

The following detailed methodology describes the determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method coupled with gravimetric analysis, which involves achieving equilibrium between the solute and solvent, followed by the quantitative determination of the dissolved solute.

1. Materials and Equipment:

-

This compound (crystalline solid, purity ≥98%)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (readability ±0.1 mg)

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven or vacuum oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to a specific temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically, visually inspect the vial to confirm that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution into a drying oven set to a temperature that is well below the boiling point of the solvent and the melting point of this compound (m.p. 95-97 °C) to avoid decomposition. A temperature range of 40-60 °C is generally suitable for many common organic solvents. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended to facilitate complete evaporation.

-

Continue the drying process until all the solvent has visibly evaporated.

-

-

Mass Determination and Calculation:

-

Transfer the evaporation dish to a desiccator to cool to room temperature and to prevent moisture absorption.

-

Once cooled, weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

-

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. 3,5-二氯水杨醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 90-60-8 [m.chemicalbook.com]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. This compound | 90-60-8 [chemicalbook.com]

- 5. This compound | 90-60-8 [amp.chemicalbook.com]

- 6. This compound, 99% - 90-60-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 7. This compound, 99% 90-60-8 India [ottokemi.com]

Spectroscopic Profile of 3,5-Dichlorosalicylaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichlorosalicylaldehyde (CAS No. 90-60-8), a key intermediate in the synthesis of Schiff base ligands and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 11.39 | Singlet | 1H | OH | CDCl₃ |

| 9.86 | Singlet | 1H | CHO | CDCl₃ |

| 7.64 | Doublet (J=2.5 Hz) | 1H | Ar-H | CDCl₃ |

| 7.52 | Doublet (J=2.5 Hz) | 1H | Ar-H | CDCl₃ |

Note: Slight variations in chemical shifts have been reported in the literature. The data presented here is a representative compilation.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 193.5 | C=O (Aldehyde) | CDCl₃ |

| 158.0 | C-OH | CDCl₃ |

| 137.5 | C-Cl | CDCl₃ |

| 130.0 | Ar-CH | CDCl₃ |

| 126.5 | C-CHO | CDCl₃ |

| 125.0 | C-Cl | CDCl₃ |

| 123.0 | Ar-CH | CDCl₃ |

Note: The assignments are based on typical chemical shift ranges for substituted aromatic aldehydes and data available from spectral databases.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (intramolecular H-bond) |

| ~3080 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1460 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (phenol) |

| ~870 | Strong | C-H bend (aromatic, out-of-plane) |

| ~700 | Strong | C-Cl stretch |

Note: Peak positions are approximate and can vary based on the sampling method (e.g., KBr pellet, ATR).

Table 4: UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~255, ~335 | Not Reported | Ethanol (B145695) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For ¹³C NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound was placed directly onto the ATR crystal, and firm pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was recorded on a dual-beam spectrophotometer. A stock solution of this compound was prepared in ethanol. This stock solution was then diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1-1.0 AU). The spectrum was scanned over a wavelength range of 200-400 nm, using pure ethanol as the blank reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to 3,5-Dichlorosalicylaldehyde (CAS 90-60-8)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the properties, synthesis, and applications of 3,5-Dichlorosalicylaldehyde (CAS No. 90-60-8), a versatile halogenated aromatic aldehyde. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug discovery.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature. Its chemical structure, featuring a benzene (B151609) ring substituted with aldehyde, hydroxyl, and two chlorine groups, makes it a valuable intermediate in various chemical syntheses.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O₂ |

| Molecular Weight | 191.01 g/mol |

| Appearance | Pale yellow to yellow or pale brown crystalline powder.[1] |

| Melting Point | 95-97 °C.[1] |

| Boiling Point | 236.7 °C at 760 mmHg |

| Density | 1.547 g/cm³ |

| Solubility | Insoluble in water; soluble in methanol (B129727) and ethanol (B145695).[1] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ 11.39 (s, 1H, -OH), 7.64 (s, 1H, Ar-H), 7.52 (s, 1H, Ar-H).[2][3] |

| ¹³C NMR | Data available from spectral databases. |

| Infrared (IR) | Characteristic peaks for O-H, C=O, C-Cl, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the Duff reaction, starting from 2,4-dichlorophenol (B122985).

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,4-dichlorophenol and hexamethylenetetramine in methanesulfonic acid.[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol (10.0 g, 61.3 mmol) and hexamethylenetetramine (17.2 g, 122.6 mmol) in 80 mL of methanesulfonic acid.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 1.5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter. Remove the solvent by evaporation under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient elution to yield this compound as a yellow oil (7.5 g, 64% yield).

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

This compound is a valuable precursor in the synthesis of more complex molecules, particularly Schiff bases and fluorescent sensors.

Synthesis of Schiff Base Ligands

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde. These compounds and their metal complexes have a wide range of applications, including in catalysis and as antimicrobial agents. The azomethine group (>C=N-) in Schiff bases is crucial for their biological activities.[4][5][6]

Experimental Protocol for a Representative Schiff Base Synthesis:

This protocol describes the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

-

Reaction Setup: Dissolve this compound (1.91 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask with a magnetic stirrer.

-

Addition of Amine: To this solution, add a stoichiometric amount of the primary amine (e.g., aniline, 0.93 g, 10 mmol).

-

Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Diagram 2: General Synthesis of a Schiff Base

Caption: General workflow for the synthesis of a Schiff base.

Fluorescent Sensor for Magnesium Ions (Mg²⁺)

This compound can act as a "turn-on" fluorescent sensor for magnesium ions.[7][8] The mechanism is based on the chelation-enhanced fluorescence (CHEF) effect. Upon binding of two molecules of this compound to a Mg²⁺ ion, a rigid complex is formed, which leads to a significant increase in fluorescence intensity. This property allows for the sensitive and selective detection of Mg²⁺.[7][8]

Experimental Protocol for Mg²⁺ Detection:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Preparation of Test Solutions: Prepare a series of solutions containing varying concentrations of Mg²⁺ in a buffer solution.

-

Measurement: To each test solution, add a small aliquot of the this compound stock solution to a final concentration in the micromolar range.

-

Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. An increase in fluorescence intensity will be observed with increasing Mg²⁺ concentration.

-

Quantification: A calibration curve can be constructed by plotting the fluorescence intensity against the Mg²⁺ concentration to determine the concentration of an unknown sample.

Potential Biological Signaling Pathway Involvement

While this compound is primarily a synthetic intermediate, its structural motifs, particularly the phenolic aldehyde group, are found in molecules with significant biological activity. Phenolic compounds are known for their antioxidant properties, which can be mediated through the modulation of cellular signaling pathways. One such critical pathway is the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and cytoprotective genes.

The diagram below illustrates the Keap1-Nrf2 signaling pathway, a potential target for phenolic compounds. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds (which can be a characteristic of some phenolic aldehydes or their derivatives), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant genes.

Diagram 3: Keap1-Nrf2 Antioxidant Response Pathway

Caption: A logical diagram of the Keap1-Nrf2 signaling pathway.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. This compound | 90-60-8 [chemicalbook.com]

- 3. This compound CAS#: 90-60-8 [amp.chemicalbook.com]

- 4. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial application of schiff’s base and it’s metal complexes [wisdomlib.org]

- 6. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview | Bentham Science [benthamscience.com]

- 7. A real-time fluorescent sensor specific to Mg2+: crystallographic evidence, DFT calculation and its use for quantitative determination of magnesium in drinking water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,5-dichloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for producing 3,5-dichloro-2-hydroxybenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details established synthetic routes, including the Duff and Reimer-Tiemann reactions, alongside a more contemporary ortho-formylation technique. Experimental protocols, quantitative data, and reaction pathways are presented to facilitate practical application in a laboratory setting.

Introduction

3,5-dichloro-2-hydroxybenzaldehyde, also known as 3,5-dichlorosalicylaldehyde, is an aromatic aldehyde with the chemical formula C₇H₄Cl₂O₂. Its structure, featuring a benzaldehyde (B42025) core with two chlorine substituents and a hydroxyl group ortho to the aldehyde, makes it a valuable precursor for the synthesis of Schiff base ligands and various biologically active molecules. The selection of an appropriate synthetic strategy is crucial for achieving high yields and purity, which is paramount in the drug development process. This guide explores the most common and effective pathways for its synthesis, focusing on the selection of precursors and reaction conditions.

Core Synthesis Methodologies and Precursors

The synthesis of 3,5-dichloro-2-hydroxybenzaldehyde primarily proceeds via the formylation of dichlorinated phenol (B47542) precursors. The two most common starting materials are 3,5-dichlorophenol (B58162) and 2,4-dichlorophenol (B122985). The choice of precursor dictates the regioselectivity of the formylation reaction.

Formylation of 3,5-Dichlorophenol

When starting with 3,5-dichlorophenol, the formyl group is introduced at one of the ortho positions to the hydroxyl group. The primary methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction, as well as modern ortho-formylation techniques.

Formylation of 2,4-Dichlorophenol

Using 2,4-dichlorophenol as the precursor, the formyl group is introduced at the C6 position, which is ortho to the hydroxyl group and adjacent to a chlorine atom. The Duff reaction is a commonly employed method for this specific transformation.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route depends on factors such as precursor availability, desired yield and purity, and scalability. The following tables summarize the quantitative data for the key synthetic methods discussed in this guide.

| Precursor | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,4-Dichlorophenol | Duff Reaction | Hexamethylenetetramine | Methanesulfonic acid | 100 | 1.5 | 64 |

| 3,5-Dichlorophenol | Duff Reaction | Hexamethylenetetramine, Acetic Anhydride | Acetic acid | Reflux | Not Specified | Low to Moderate |

| 3,5-Dichlorophenol | Reimer-Tiemann | Chloroform (B151607), Sodium Hydroxide (B78521) | Water/Ethanol (B145695) | 70 | 3 | Very Poor |

| 3,5-Dichlorophenol | Ortho-formylation | Paraformaldehyde, Magnesium Dichloride, Triethylamine (B128534) | Tetrahydrofuran (B95107) | 75 (reflux) | 4 | High (general) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3,5-dichloro-2-hydroxybenzaldehyde.

Duff Reaction of 2,4-Dichlorophenol

This method provides a direct route to 3,5-dichloro-2-hydroxybenzaldehyde from 2,4-dichlorophenol.

Experimental Protocol:

-

In a reaction vessel, dissolve 2,4-dichlorophenol (10.0 g, 61.3 mmol) and hexamethylenetetramine (17.2 g, 122.6 mmol) in 80 mL of methanesulfonic acid.

-

Heat the reaction mixture to 100 °C and stir for 1.5 hours.

-

After completion, cool the mixture and dilute it with ethyl acetate.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer with anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using an ethyl acetate/hexane gradient to yield 3,5-dichloro-2-hydroxybenzaldehyde as a yellow oil (7.5 g, 64% yield).

Reimer-Tiemann Reaction of 3,5-Dichlorophenol

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. However, with 3,5-dichlorophenol, it is reported to produce very poor yields and multiple byproducts.[1]

General Experimental Protocol:

-

Prepare a solution of 3,5-dichlorophenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water.

-

Heat the solution to 70 °C.

-

Add chloroform (2.0 equiv) dropwise over 1 hour while maintaining the temperature.

-

Stir the resulting mixture for 3 hours.

-

Cool the reaction to room temperature and remove the ethanol by evaporation.

-

Adjust the pH of the remaining aqueous solution to 4-5 and extract with ethyl acetate.

-

Standard workup and purification are required to isolate the desired aldehyde.

Ortho-Formylation of 3,5-Dichlorophenol with Paraformaldehyde and MgCl₂

This modern method offers high regioselectivity and good yields for the ortho-formylation of various phenols and can be adapted for 3,5-dichlorophenol.[2][3]

Experimental Protocol:

-

In a dry 500-mL, three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and an argon inlet, add anhydrous magnesium dichloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) under a positive pressure of argon.[3]

-

Add dry tetrahydrofuran (250 mL) via syringe.[3]

-

Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the mixture for 10 minutes.[3]

-

Add 3,5-dichlorophenol (50 mmol) dropwise by syringe.

-

Immerse the flask in an oil bath preheated to approximately 75 °C and heat at a gentle reflux for 4 hours.[3]

-

Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.[3]

-

Transfer the organic phase to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).[3]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[3]

-

Further purification can be achieved by recrystallization or column chromatography.

Reaction Pathways and Mechanisms

The following diagrams illustrate the core chemical transformations in the synthesis of 3,5-dichloro-2-hydroxybenzaldehyde.

Caption: Duff Reaction of 2,4-Dichlorophenol.

Caption: Reimer-Tiemann Reaction of 3,5-Dichlorophenol.

Caption: Ortho-Formylation of 3,5-Dichlorophenol.

Conclusion

The synthesis of 3,5-dichloro-2-hydroxybenzaldehyde can be achieved through several pathways, with the choice of precursor and reaction conditions significantly influencing the outcome. The Duff reaction of 2,4-dichlorophenol offers a reliable method with a good reported yield. While the Reimer-Tiemann reaction is a well-known formylation method, its application to 3,5-dichlorophenol is hampered by low yields and the formation of byproducts. The modern ortho-formylation technique using paraformaldehyde and magnesium chloride presents a promising alternative, offering high regioselectivity and potentially higher yields, making it an attractive option for further investigation and optimization in a research and development setting. This guide provides the foundational knowledge for selecting and implementing the most suitable synthetic strategy for the preparation of this important chemical intermediate.

References

reactivity of the aldehyde group in 3,5-Dichlorosalicylaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3,5-Dichlorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its chemical behavior is dominated by the interplay between the hydroxyl and aldehyde functionalities, further modulated by the strong electron-withdrawing effects of the two chlorine atoms on the benzene (B151609) ring. This technical guide provides a comprehensive analysis of the , focusing on its participation in key organic transformations. The electronic effects of the chloro substituents enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This document details the mechanisms, presents quantitative data, and provides experimental protocols for its most important reactions, including Schiff base formation, Knoevenagel condensation, reduction to the corresponding alcohol, and Wittig olefination. The biological significance of the resulting derivatives, particularly as enzyme inhibitors and antimicrobial agents, is also discussed.

Introduction: Structure and Electronic Effects

This compound, with the chemical formula C₇H₄Cl₂O₂, is a pale yellow crystalline solid.[1] Its structure is characterized by a benzaldehyde (B42025) core substituted with a hydroxyl group at position 2 and two chlorine atoms at positions 3 and 5.

The reactivity of the aldehyde group is significantly influenced by the electronic properties of the other substituents on the aromatic ring. The two chlorine atoms are strongly electron-withdrawing via the inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde group in this compound particularly reactive towards nucleophiles compared to unsubstituted salicylaldehyde.[2][3] Furthermore, theoretical calculations suggest that the two chlorine substituents increase the acidity of the phenolic hydroxyl group and decrease the basicity of the carbonyl oxygen.[4] An intramolecular hydrogen bond exists between the phenolic proton and the carbonyl oxygen, which influences the molecule's conformation.[4][5]

Physicochemical and Crystallographic Data

A summary of the key physical and crystallographic properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 90-60-8 | [6][7] |

| Molecular Formula | C₇H₄Cl₂O₂ | [6] |

| Molecular Weight | 191.01 g/mol | [7] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 95-97 °C | |

| Crystal System | Monoclinic | [4][8] |

| Space Group | P2₁/c | [5] |

| O-H···O Bond Distance | 2.628 (3) Å | [4] |

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the formyl group dictates its reactivity, making it a valuable precursor for a variety of derivatives. The most significant reactions include condensations with nitrogen nucleophiles (Schiff Base Formation) and active methylene (B1212753) compounds (Knoevenagel Condensation), reduction to a primary alcohol, and olefination reactions like the Wittig reaction.

Schiff Base Formation

The reaction of the aldehyde group with primary amines is a cornerstone of its chemistry, yielding imines, commonly known as Schiff bases.[9] This condensation reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by acid-catalyzed dehydration to form the C=N double bond.[10] this compound readily undergoes this reaction with a wide range of aliphatic and aromatic amines.[11] The resulting Schiff base ligands are excellent chelating agents for metal ions, and their metal complexes have shown significant biological activities, including antimicrobial and enzyme inhibitory properties.[11][12]

The Schiff base derivatives of this compound are potent enzyme inhibitors. Table 2 summarizes the inhibitory concentration (IC₅₀) values for several metal complexes against jack bean urease.

| Complex Derived From | Metal Ion | IC₅₀ (µM) | Reference(s) |

| This compound | Cu(II) | 1.51 - 3.52 | [13] |

| 3,5-Dibromosalicylaldehyde (B1199182) | Cu(II) | 1.51 - 3.52 | [13] |

| Acetohydroxamic acid (Control) | - | 62.52 | [13] |

This protocol describes the synthesis of a Schiff base from this compound and 2-amino-4-chlorobenzoic acid.

-

Reactant Preparation: Dissolve this compound (0.01 mol) and 2-amino-4-chlorobenzoic acid (0.01 mol) in ethanol (B145695).

-

Reaction: Combine the ethanolic solutions.

-

Reflux: Heat the resulting mixture to reflux for 2-3 hours at 70-80 °C.

-

Cooling and Precipitation: Cool the solution to 0 °C. The Schiff base product will precipitate out of the solution.

-

Isolation: Collect the product by filtration.

-

Washing and Drying: Wash the collected solid several times with cold ethanol and dry it in a vacuum desiccator.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic esters, malononitrile) to an aldehyde, followed by dehydration.[14][15] The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt.[14] The electron-withdrawing nature of the substituents in this compound facilitates this reaction, leading to the formation of α,β-unsaturated products, which are important intermediates in the synthesis of coumarins and other heterocyclic compounds. A related compound, 3,5-diiodosalicylaldehyde, is known to undergo condensation with various active methylene compounds to form coumarin (B35378) derivatives, suggesting a similar reactivity for the dichloro analogue.[16]

This is a general procedure adapted from a similar reaction with benzaldehyde.[14]

-

Reactant Preparation: To a solution of an active methylene compound (e.g., acetylacetone, 5.0 mmol) and this compound (5.0 mmol) in methanol (B129727) (10.0 mL), add a catalytic amount of piperidine (0.5 mmol).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol, yielding 3,5-dichloro-2-hydroxybenzyl alcohol.[17] This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

This protocol is adapted from the reduction of 3,5-dimethoxybenzaldehyde.[18]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Cooling: Cool the solution in an ice bath to 0 °C with stirring.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: If necessary, purify the product by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction provides an efficient method for converting aldehydes into alkenes.[19] The reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent), which acts as a carbon nucleophile, attacking the aldehyde's carbonyl carbon.[20] This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide.[21] This reaction allows for the extension of the carbon chain at the former aldehyde position, opening pathways to a variety of vinyl-substituted dichlorophenol derivatives.

This protocol is a general method that can be adapted for this compound.

-

Suspension: In a test tube, add freshly ground triphenylphosphine (1.4 equiv.) to a saturated aqueous solution of sodium bicarbonate (e.g., 5 mL). Stir the suspension for 1 minute.

-

Addition of Reactants: To the suspension, add the appropriate alkyl halide (1.6 equiv.) followed by this compound (1.0 equiv.).

-

Reaction: Stir the mixture vigorously at room temperature for 1-2 hours.

-

Quenching and Extraction: Quench the reaction with dilute acid (e.g., 1.0 M H₂SO₄). Extract the mixture with diethyl ether (3 x 5 mL).

-

Drying and Concentration: Combine the organic extracts, dry with anhydrous magnesium sulfate, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product containing the alkene and triphenylphosphine oxide by column chromatography on silica (B1680970) gel.

Conclusion

The aldehyde group of this compound is a highly reactive functional group, whose electrophilicity is enhanced by the presence of two electron-withdrawing chlorine atoms. This inherent reactivity makes it a valuable starting material for a wide array of chemical transformations. Its facile conversion into Schiff bases has been extensively exploited in the development of coordination complexes with potent biological activities, particularly as enzyme inhibitors. Furthermore, its participation in Knoevenagel condensations, reductions, and Wittig reactions provides synthetic routes to a diverse range of functionalized aromatic compounds. The protocols and data summarized in this guide underscore the synthetic utility of this compound and provide a foundation for its further application in drug discovery and materials science.

References

- 1. This compound | 90-60-8 [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,5-Dichlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. wjpsonline.com [wjpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 15. purechemistry.org [purechemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dichlorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorosalicylaldehyde is a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases and other complex molecules relevant to drug discovery and materials science.[1][2][3][4][5] Its aromatic ring, substituted with a hydroxyl group, a formyl group, and two chlorine atoms, presents a unique case for studying the principles of electrophilic aromatic substitution (EAS). This guide provides a comprehensive overview of the theoretical and practical aspects of EAS reactions on this compound, including detailed analyses of substituent effects, predicted regioselectivity, and generalized experimental protocols for key transformations.

Core Principles: Understanding the Reactivity of this compound

The regiochemical outcome of an electrophilic aromatic substitution reaction on the this compound ring is governed by the interplay of the electronic and steric effects of its three substituents.

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director.[6] It donates electron density to the aromatic ring via a strong +M (mesomeric) effect, which outweighs its -I (inductive) electron-withdrawing effect. This donation of electron density stabilizes the positive charge in the arenium ion intermediate, particularly when the electrophile attacks the positions ortho or para to the hydroxyl group.

-

Formyl Group (-CHO): The aldehyde group is a strong deactivating group and a meta-director.[7] It withdraws electron density from the benzene (B151609) ring through both a -I inductive effect and a -M resonance effect. This deactivation is most pronounced at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.

-

Chloro Groups (-Cl): Halogens are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring via a +M resonance effect, making them ortho, para-directors.[6]

Overall Reactivity and Regioselectivity:

The combined effect of these substituents makes the this compound ring significantly less reactive towards electrophiles than benzene. The powerful deactivating effect of the formyl group and the inductive effect of the chlorine atoms reduce the nucleophilicity of the ring.

The directing effects of the substituents are in competition. The hydroxyl group strongly directs ortho and para. The formyl group directs meta. The chlorine atoms also direct ortho and para. In this compound, the available positions for substitution are C4 and C6.

-

Position C6: This position is ortho to the strongly activating hydroxyl group and ortho to one of the chlorine atoms. It is also meta to the other chlorine atom and the deactivating formyl group.

-

Position C4: This position is para to the hydroxyl group, ortho to one chlorine atom, and meta to the other chlorine atom and the formyl group.

Given the powerful ortho, para-directing ability of the hydroxyl group, electrophilic attack is most likely to occur at the C6 position, which is ortho to the hydroxyl group and sterically accessible. The C4 position is also activated, but the C6 position is generally favored for salicylaldehyde (B1680747) derivatives.

Logical Relationship of Substituent Effects in this compound

Caption: Directing effects of substituents on this compound.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the formylation of 2,4-dichlorophenol (B122985). The Duff reaction, using hexamethylenetetramine (urotropine) in an acidic medium, is a widely employed method.

Experimental Protocol: Formylation of 2,4-Dichlorophenol [2]

-

Reactants:

-

2,4-Dichlorophenol

-

Hexamethylenetetramine (Urotropine)

-

Methanesulfonic acid

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

-

Procedure:

-

Dissolve 2,4-dichlorophenol (1.0 eq) and hexamethylenetetramine (2.0 eq) in methanesulfonic acid.

-

Heat the reaction mixture with stirring at 100 °C for 1.5 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (ethyl acetate/hexane gradient) to afford 3,5-dichloro-2-hydroxybenzaldehyde.

-

-

Characterization Data for this compound:

Electrophilic Substitution Reactions of this compound

Due to the deactivated nature of the ring, electrophilic substitution reactions on this compound generally require forcing conditions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile.[9] Given the directing effects of the substituents, the nitro group is expected to substitute at the C6 position.

Generalized Experimental Protocol for Nitration:

-

Reactants:

-

This compound

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

-

Procedure:

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a 2:1 ratio, keeping the mixture cool in an ice bath.[10]

-

Dissolve this compound in a minimal amount of concentrated sulfuric acid and cool in an ice-salt bath to 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the aldehyde, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.[10]

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

-

Predicted Product: 6-Nitro-3,5-dichlorosalicylaldehyde

Workflow for Nitration of this compound

Caption: Generalized workflow for the nitration of this compound.

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. For deactivated rings, a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) is typically required to polarize the halogen molecule and increase its electrophilicity.[11]

Generalized Experimental Protocol for Bromination:

-

Reactants:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

-

Procedure:

-

To a dry flask, add this compound and the anhydrous solvent.

-

Add the Lewis acid catalyst (a catalytic amount of FeBr₃ or a few iron filings).

-

Add a solution of bromine in the same solvent dropwise to the stirred mixture at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC and the disappearance of the bromine color).

-

Quench the reaction with an aqueous solution of sodium bisulfite or sodium thiosulfate (B1220275) to remove excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

-

Predicted Product: 6-Bromo-3,5-dichlorosalicylaldehyde

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile is SO₃ or protonated SO₃.[12] This reaction is typically reversible.

Generalized Experimental Protocol for Sulfonation:

-

Reactants:

-

This compound

-

Fuming sulfuric acid (oleum)

-

-

Procedure:

-

Carefully add this compound in small portions to fuming sulfuric acid with stirring, maintaining the temperature in an ice bath.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat gently (e.g., 40-50 °C) for several hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it remains in solution, it can often be precipitated by the addition of a saturated salt solution (salting out).

-

Wash the product with a saturated brine solution and dry.

-

Predicted Product: 3,5-Dichloro-2-hydroxy-6-sulfobenzaldehyde

Friedel-Crafts Reactions

Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings.[13] The presence of the electron-withdrawing formyl group on the this compound ring makes both Friedel-Crafts alkylation and acylation challenging. The Lewis acid catalyst required for these reactions can complex with the carbonyl oxygen and the hydroxyl group, further deactivating the ring. Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not a synthetically viable route under standard conditions.

Quantitative Data Summary

| Reaction | Electrophile | Reagents and Conditions | Major Product | Yield (%) | Reference |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0°C to rt | 6-Nitro-3,5-dichlorosalicylaldehyde | - | - |

| Bromination | Br⁺ (as Br₂/FeBr₃) | Br₂, FeBr₃, CH₂Cl₂, rt | 6-Bromo-3,5-dichlorosalicylaldehyde | - | - |

| Sulfonation | SO₃ | Fuming H₂SO₄, 40-50°C | 3,5-Dichloro-2-hydroxy-6-sulfobenzaldehyde | - | - |

Conclusion

The electrophilic substitution reactions of this compound are governed by the complex interplay of its substituents. The powerful activating and ortho, para-directing hydroxyl group is expected to direct incoming electrophiles primarily to the C6 position, despite the deactivating effects of the formyl and chloro groups. While the ring is deactivated, requiring relatively harsh reaction conditions, nitration, halogenation, and sulfonation are predicted to be feasible. In contrast, Friedel-Crafts reactions are unlikely to proceed under standard conditions due to the strong deactivation of the ring. This guide provides a theoretical framework and generalized experimental protocols to aid researchers in the exploration of the chemistry of this important synthetic intermediate. Further experimental investigation is required to determine the precise reaction conditions and to quantify the yields of these transformations.

References

- 1. ES2759521T3 - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]

- 2. This compound | 90-60-8 [chemicalbook.com]

- 3. This compound - CAS-Number 90-60-8 - Order from Chemodex [chemodex.com]

- 4. 3,5-二氯水杨醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 99% 90-60-8 India [ottokemi.com]

- 6. lookchem.com [lookchem.com]

- 7. mt.com [mt.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

The Versatility of 3,5-Dichlorosalicylaldehyde in Advanced Materials Science: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Emerging Applications of a Key Chemical Intermediate.

The compound 3,5-Dichlorosalicylaldehyde, a halogenated aromatic aldehyde, is proving to be a highly versatile precursor in the design and synthesis of a new generation of advanced materials.[1] Its unique chemical architecture, featuring reactive aldehyde and hydroxyl moieties along with the electronic influence of its chlorine substituents, makes it an ideal building block for a diverse range of functional molecules and polymers. This technical guide explores the potential applications of this compound in the development of innovative materials, including stimuli-responsive polymers, high-performance coordination complexes, and sensitive analytical tools.

Core Applications and Material Properties

The primary utility of this compound in materials science stems from its facile conversion into Schiff bases. These compounds, formed by the condensation reaction with primary amines, are exceptional ligands for a wide array of metal ions. The resulting metal complexes are at the heart of many of the applications detailed below.

Advanced Polymers: Poly(azomethine)s

Poly(azomethine)s, also known as poly-Schiff bases, are a class of conjugated polymers that can be synthesized from the polycondensation of dialdehydes and diamines.[2] While specific studies on poly(azomethine)s derived directly from this compound are limited, the broader class of these polymers exhibits a range of desirable properties, including high thermal stability, and interesting optoelectronic characteristics.[3][4][5] The incorporation of the dichlorinated salicylaldehyde (B1680747) moiety is anticipated to enhance thermal stability and introduce specific electronic properties.

Table 1: Representative Properties of Poly(azomethine)s (Analogous Systems)

| Property | Value | Method of Analysis |

| Molecular Weight (Mw) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Decomposition Temperature (Td) | 350 - 450 °C | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature (Tg) | 150 - 250 °C | Differential Scanning Calorimetry (DSC) |

| Electrical Conductivity | 10⁻¹⁰ - 10⁻⁵ S/cm | Four-Point Probe Method |

Experimental Protocol: Synthesis of a Representative Poly(azomethine)

This protocol describes a general procedure for the synthesis of a poly(azomethine) via solution polycondensation, which can be adapted for this compound.

Materials:

-

This compound (1 equivalent)

-

Aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Nitrogen gas supply

-

Standard glassware for reflux and filtration

Procedure:

-

In a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve the aromatic diamine in anhydrous DMF.

-

Add an equimolar amount of this compound to the solution.

-

Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and maintain for 24-48 hours.

-

Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

-

After completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

-

Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum at 80 °C for 24 hours.

Characterization:

-

FT-IR: Confirm the formation of the azomethine (-C=N-) bond (typically a peak around 1600-1620 cm⁻¹).

-

¹H NMR: Analyze the structure of the polymer repeating unit.

-

GPC: Determine the molecular weight and polydispersity.

-

TGA/DSC: Evaluate the thermal stability and phase transitions.

References

- 1. Photochromism and thermochromism of Schiff bases in the solid state: structural aspects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Diverse Biological Activities of Substituted Salicylaldehydes: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the antimicrobial, anticancer, and antioxidant properties of substituted salicylaldehydes, complete with experimental protocols and mechanistic insights to guide future research and development.

Substituted salicylaldehydes, a versatile class of aromatic aldehydes, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of a hydroxyl group ortho to the aldehyde functionality provides a key structural motif for potent interactions with biological targets. Strategic substitution on the phenyl ring further modulates their physicochemical properties and enhances their therapeutic potential. This technical guide provides a comprehensive overview of the antimicrobial, anticancer, and antioxidant activities of substituted salicylaldehydes, offering valuable insights for researchers, scientists, and drug development professionals.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Substituted salicylaldehydes have demonstrated significant efficacy against a wide range of pathogenic microbes, including bacteria and fungi. Their antimicrobial potency is largely influenced by the nature and position of the substituents on the salicylaldehyde (B1680747) core.

Structure-Activity Relationship

Unsubstituted salicylaldehyde exhibits minimal antimicrobial activity. However, the introduction of specific functional groups dramatically enhances its inhibitory effects.[1] Halogenated, nitro-substituted, and hydroxylated salicylaldehydes have shown particularly potent activity.[1][2][3] For instance, halogenation and nitro-substitution can lead to compounds with inhibitory zones of up to 49 mm in diameter in paper disc diffusion assays.[1][2] The position of the substituent also plays a crucial role, with different substitution patterns showing varying efficacy against different microbial species.[1] Interestingly, while some substitutions enhance broad-spectrum activity, others can confer selectivity. For example, 4,6-dimethoxysalicylaldehyde (B1329352) displays considerable activity against Candida albicans and Saccharomyces cerevisiae but has minimal effect on bacteria.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various substituted salicylaldehydes against different microbial strains, as determined by the paper disc diffusion method.

| Compound/Derivative | Microbial Strain | Zone of Inhibition (mm) | Reference |

| Halogenated Salicylaldehydes | Various Bacteria & Fungi | Up to 49 | [1][2] |

| Nitro-substituted Salicylaldehydes | Various Bacteria & Fungi | Up to 49 | [1][2] |

| Hydroxylated Salicylaldehydes | Various Bacteria & Fungi | Potent Activity | [1][2] |

| 4,6-dimethoxysalicylaldehyde | C. albicans | Considerable Activity | [1][2] |

| 4,6-dimethoxysalicylaldehyde | S. cerevisiae | Slight Activity | [1][2] |

| Unsubstituted Salicylaldehyde | Various Bacteria & Fungi | Minimal Activity | [1][2] |

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of substituted salicylaldehydes and their derivatives, particularly hydrazone Schiff bases, is a rapidly evolving area of research. These compounds have shown promising cytotoxic effects against various cancer cell lines, often with a degree of selectivity for malignant cells over normal cells.[4]

Mechanisms of Action

Substituted salicylaldehyde derivatives exert their anticancer effects through multiple mechanisms, including:

-

Kinase Inhibition: Certain salicylaldehyde benzoylhydrazones have been identified as potent inhibitors of human c-Abl kinase, a key signaling protein implicated in the pathogenesis of chronic myeloid leukemia.[4][5] In silico modeling suggests that these compounds can interact with the ATP-binding site of the kinase.[6]

-

DNA Intercalation and Damage: Some derivatives can intercalate into the DNA double helix, disrupting its structure and function, which can ultimately trigger apoptosis.[7][8][9][10][11] This interaction can lead to DNA damage, inhibition of DNA and RNA synthesis, and cell cycle arrest.[12]

-

Induction of Apoptosis: Many salicylaldehyde derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by a concentration-dependent increase in histone-associated DNA fragments.[12]

Signaling Pathway

The inhibition of the c-Abl tyrosine kinase by substituted salicylaldehyde derivatives represents a targeted approach to cancer therapy. The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is a hallmark of chronic myeloid leukemia (CML).[13][14] Inhibition of this kinase blocks downstream signaling pathways that are crucial for cell proliferation and survival, including the RAS, PI3K-AKT, and STAT pathways.[15]

References

- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation | MDPI [mdpi.com]

- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Intercalators and Using Them as Anticancer Drugs [ijabbr.com]

- 9. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 15. The Emerging Role of ABL Kinases in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Schiff Bases from 3,5-Dichlorosalicylaldehyde: A Detailed Application Note and Protocol for Researchers

For Immediate Release

This document provides a comprehensive guide for the synthesis, characterization, and application of Schiff bases derived from 3,5-Dichlorosalicylaldehyde. Tailored for researchers, scientists, and professionals in drug development, this application note offers detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic workflow.

Introduction

Schiff bases derived from salicylaldehyde (B1680747) and its derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry, catalysis, and materials science. The presence of the azomethine group (-C=N-) in conjugation with the substituted aromatic ring imparts unique chemical and biological properties to these molecules. Specifically, Schiff bases synthesized from this compound are of significant interest due to the influence of the electron-withdrawing chloro groups, which can enhance their biological activity. These compounds have demonstrated potential as antimicrobial and anticancer agents. This note details the synthesis of such Schiff bases through the condensation reaction of this compound with various primary amines.

General Synthesis Workflow

The synthesis of Schiff bases from this compound is typically achieved through a straightforward condensation reaction with a primary amine in an alcoholic solvent. The general workflow is depicted below.

Caption: General workflow for the synthesis and characterization of Schiff bases.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine. Specific quantities and reaction times may vary depending on the amine used.

Materials:

-

This compound

-

Appropriate primary amine (e.g., 2-amino-4-chlorobenzoic acid, 2-aminopyridine, aniline (B41778) derivatives)

-

Absolute Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with stirring.

-

Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent) in a minimal amount of absolute ethanol.

-

Reaction: Add the amine solution dropwise to the aldehyde solution at room temperature with continuous stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Cooling in an ice bath can further promote crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven.

-

Characterization: Determine the melting point, and record the FT-IR, ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure of the synthesized Schiff base.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative Schiff bases derived from this compound.

Table 1: Synthesis and Physicochemical Properties of Schiff Bases

| Amine Used | Molecular Formula of Schiff Base | Yield (%) | Melting Point (°C) | Color |

| 2-Amino-4-chlorobenzoic acid | C₁₄H₈Cl₃NO₃ | - | 150 | Red |

| 2-Aminopyridine | C₁₂H₈Cl₂N₂O | - | - | - |

| Aniline | C₁₃H₉Cl₂NO | - | - | - |

| 4-Methoxyaniline | C₁₄H₁₁Cl₂NO₂ | 77 | 119 | Orange |

Note: "-" indicates data not available in the searched literature.

Table 2: Spectroscopic Data for a Representative Schiff Base (from 2-Amino-4-chlorobenzoic acid)

| Spectroscopic Technique | Key Peaks/Signals (δ ppm or cm⁻¹) | Assignment |

| ¹H NMR (DMSO-d₆) | 9.2 | -OH (acidic) |

| 7.68 | -CH=N- (azomethine) | |

| 6.6-7.0 | Aromatic protons | |

| 14.0-15.98 | Phenolic -OH | |

| IR (KBr) | ~1665 | C=O stretch |

| ~1620 | C=N stretch (azomethine) | |

| ~1280 | C-O stretch (phenolic) |

Applications in Drug Development

Schiff bases of this compound and their metal complexes have shown promising biological activities, making them attractive candidates for further investigation in drug development.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of Schiff bases derived from substituted salicylaldehydes. The presence of the azomethine group is crucial for their biological activity. The Schiff base derived from this compound and 2-aminopyridine, and its Tellurium (IV) complexes, have been tested for in vitro antifungal and antibacterial activities.[1]

Anticancer Activity

Salicylaldehyde-based Schiff bases and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines. Some copper complexes of salicylaldehyde-amino acid Schiff bases have been shown to inhibit the proliferation of human gastric cancer cells (BGC823) with IC50 values in the micromolar range.[2] The proposed mechanism for some of these compounds involves the downregulation of the p53 tumor suppressor protein, leading to apoptosis.[2]

Potential Mechanism of Action in Cancer

While the precise signaling pathways for Schiff bases of this compound are not yet fully elucidated, studies on related salicylaldehyde Schiff base complexes suggest a potential mechanism involving the p53 pathway. The following diagram illustrates a hypothetical pathway based on available literature.

Caption: Hypothetical mechanism of anticancer action.

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel therapeutic agents. The straightforward synthetic protocols and the potential for diverse biological activities make these compounds valuable targets for further research. This application note provides a foundational framework for researchers to explore the synthesis and applications of this important class of molecules. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 3,5-Dichlorosalicylaldehyde Ligands

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of metal complexes using Schiff base ligands derived from 3,5-Dichlorosalicylaldehyde. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. The protocols outlined below cover the synthesis of the Schiff base ligand and its subsequent complexation with various transition metals.

Introduction

Schiff bases derived from substituted salicylaldehydes are a versatile class of ligands in coordination chemistry. The presence of both oxygen and nitrogen donor atoms allows for the formation of stable complexes with a wide range of metal ions. This compound is a particularly useful precursor due to the electron-withdrawing nature of the chlorine atoms, which can influence the electronic properties and biological activity of the resulting metal complexes. These complexes have been investigated for their antimicrobial, antifungal, and anticancer properties.[1]

The general synthetic strategy involves a two-step process: first, the condensation of this compound with a primary amine to form the Schiff base ligand, followed by the reaction of the ligand with a suitable metal salt to yield the desired metal complex.

Experimental Protocols

Materials and Methods

Materials:

-

This compound (C₇H₄Cl₂O₂)[2]

-

Primary amine (e.g., 2-amino-4-chlorobenzoic acid, sulfanilamide, 2-aminopyridine)[1][3]

-

Metal salts (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, CuCl₂·2H₂O, ZnCl₂)[1][4]

-

Solvents: Ethanol (B145695), Methanol (reagent grade)[1]

-

Diethyl ether

-

Anhydrous CaCl₂

Instrumentation:

-

Elemental Analyzer (for C, H, N analysis)

-

FT-IR Spectrometer

-

¹H NMR Spectrometer

-

UV-Vis Spectrophotometer

-

Magnetic Susceptibility Balance

-

Molar Conductivity Meter

-

Melting Point Apparatus

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes the general procedure for the synthesis of a Schiff base ligand from this compound and a primary amine.

-

Dissolve Reactants: In a round-bottom flask, dissolve this compound (0.01 mol) in ethanol. In a separate beaker, dissolve the chosen primary amine (0.01 mol) in ethanol.

-

Reaction: Slowly add the ethanolic solution of the primary amine to the stirred solution of this compound.

-

Reflux: Reflux the resulting mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: After reflux, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation.

-

Filtration and Washing: Collect the precipitated product by filtration. Wash the solid several times with cold ethanol and then with diethyl ether.

-

Drying: Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.

-

Characterization: Determine the melting point, and characterize the product using FT-IR and ¹H NMR spectroscopy.

Protocol 2: Synthesis of Metal Complex

This protocol outlines the general procedure for the synthesis of a metal complex using the prepared Schiff base ligand.